molecular formula C9H9NO5 B064345 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde CAS No. 178686-24-3

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Cat. No. B064345
M. Wt: 211.17 g/mol
InChI Key: MDWLNBVKBMKTKN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a chemical compound that can be analyzed and synthesized through various chemical procedures. Its molecular structure and properties make it of interest in the field of organic chemistry for its potential applications in synthesis and material science.

Synthesis Analysis

The synthesis of derivatives similar to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde involves several steps, including the use of reductive cyclization and reactions with other chemical agents to form complex structures. An example includes the one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes, utilizing simple reductive cyclization techniques (Venkatesan et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde has been studied using density functional theory (DFT) to understand their conformations, charge transfers, and vibrational spectra. Such analyses contribute to understanding the bonding features, total energy, and thermodynamic properties of these molecules (Nataraj et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including interactions with alkynes, alkenes, or allenes, demonstrating the versatility and reactivity of nitrobenzaldehyde derivatives in synthetic chemistry. The reaction conditions and outcomes vary based on the substituents and the catalysts used, leading to a wide range of potential products (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of nitrobenzaldehyde derivatives can be studied through spectroscopic methods such as FT-IR and FT-Raman, allowing for the identification of molecular vibrations and structural characteristics. These studies provide detailed insights into the compound's physical characteristics and stability under various conditions (Krishnakumar & Balachandran, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, are closely linked to their molecular structure. Studies involving DFT calculations and experimental investigations help in understanding the electron distribution, potential reaction sites, and interactions with other molecules, providing a comprehensive view of their chemical behavior (Nagarajan et al., 2023).

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Studies :

    • Used in the Hantzsch condensation process, leading to the formation of unique pyridine derivatives (Menconi et al., 1995).
    • Analyzed for its structural conformations, charge transfer, and vibrational spectra using density functional theory (Nataraj et al., 2011).
  • Atmospheric Chemistry :

    • Investigated in the context of wood smoke emissions, specifically in reactions with NO3 radicals and silica particles (Liu et al., 2017).
  • Pharmacological Research :

    • Explored for its potential as a catechol-O-methyltransferase (COMT) inhibitor, contributing to the understanding of enzymatic inhibition mechanisms (Pérez et al., 1992).
  • Material Science and Photocatalysis :

    • Its derivatives have been synthesized for use in photocatalysis, demonstrating the influence of molecular structure on oxidation rates and product selectivities (Marotta et al., 2013).
  • Organometallic Chemistry :

    • Studied in reactions with aldehydes, exploring the mechanism and catalytic activity of various complexes (Kataoka et al., 2000).
  • Crystallography and Molecular Interactions :

    • Analyzed for its crystal structure and molecular interactions, contributing to the understanding of molecular geometry and bonding characteristics (Ren et al., 2008).
  • Asymmetric Synthesis and Catalysis :

    • Employed in asymmetric aldol reactions, showcasing its role in facilitating specific chemical transformations (Yadav et al., 2015).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

properties

IUPAC Name

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWLNBVKBMKTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342825
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

CAS RN

178686-24-3
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178686-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro
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Synthesis routes and methods I

Procedure details

Fuming nitric acid (22.0 mL) was added (rate approx. 1.5 mL/min) to a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL) at 5°-10° C. Thereafter the mixture was stirred for 30 min at 3° C. and then filtered. The product was washed with dichloromethane and water and dried in vacuo at 50° C., yield 77.8 g (73,7%).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-4-hydroxybenzaldehyde (5 g) in acetic acid (50 ml) was added nitric acid (1.4 ml) in 2 portions. The resulting suspension was stirred for 17 h. The solid was collected by filtration, washed with water and dried in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ЙБ Рейо - 1999 - elibrary.ru
… Method involves an interaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent that contains zinc chloride, water and hydrogen chloride and the end product is obtained. …
Number of citations: 0 elibrary.ru

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